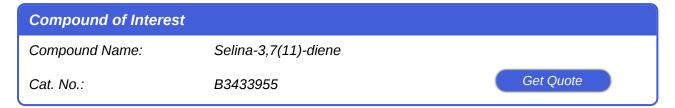


Enantioselective Synthesis of Selina-3,7(11)-diene: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7(11)-diene, a sesquiterpene of interest for its potential biological activities. The presented synthetic strategy is based on established methodologies for the asymmetric synthesis of the eudesmane core, a common structural motif in many sesquiterpenoids. Key transformations include an asymmetric conjugate addition to establish the critical C10 stereocenter, followed by the formation of the bicyclic decalin core and subsequent functional group manipulations to yield the target molecule. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1][2][3][4][5] It is a member of the eudesmane family of sesquiterpenoids, which are characterized by a decalin (bicyclo[4.4.0]decane) core.[6][7][8] Eudesmane sesquiterpenoids have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The stereocontrolled synthesis of these complex natural products is a significant challenge in organic chemistry, and the development of enantioselective methods is crucial for accessing stereochemically pure compounds for biological evaluation.



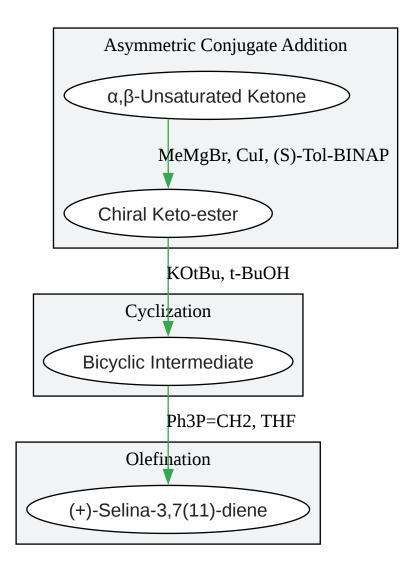
This application note details a proposed enantioselective synthesis of (+)-**Selina-3,7(11)-diene**, leveraging key advances in asymmetric catalysis. The strategy hinges on the enantioselective formation of the C10 all-carbon quaternary stereocenter, a common challenge in the synthesis of eudesmanes.

Overall Synthetic Strategy

The retrosynthetic analysis for (+)-**Selina-3,7(11)-diene** is outlined below. The target molecule can be accessed from a key bicyclic intermediate containing the eudesmane core. This intermediate, in turn, can be synthesized from a chiral acyclic precursor. The crucial enantioselective step is the asymmetric conjugate addition of an organocuprate reagent to an enone, which sets the stereochemistry at the C10 position.







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